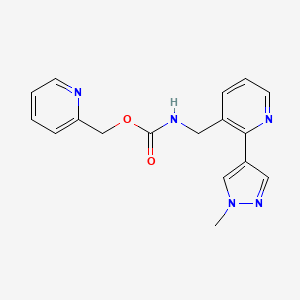

pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a carbamate group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with pyridine and pyrazole derivatives.

Reaction Steps:

Conditions: Reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods:

Scale-Up: The synthesis is scaled up using reactors that allow for precise control of reaction parameters.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Types of Reactions:

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carbonyl compounds.

Reduction Products: Reduction typically results in the formation of amines or alcohols.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Chemistry:

Catalyst Development: The compound can be used as a ligand in catalysts for various chemical reactions.

Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Biological Probes: The compound can be used to study biological systems due to its fluorescent properties.

Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in biological research.

Medicine:

Drug Development: The compound has potential as a lead compound in drug discovery, particularly for diseases involving pyridine and pyrazole derivatives.

Therapeutic Applications: It may have applications in treating conditions such as inflammation and infections.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Agriculture: It may serve as a precursor for agrochemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparación Con Compuestos Similares

Pyridin-2-ylmethyl (2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate: Similar structure but without the methyl group on the pyrazole ring.

Pyridin-2-ylmethyl (2-(1-ethyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate: Ethyl group instead of methyl on the pyrazole ring.

Pyridin-2-ylmethyl (2-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)carbamate: Different position of the methyl group on the pyrazole ring.

Uniqueness:

The presence of the methyl group on the pyrazole ring in pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.

This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.

Actividad Biológica

Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structure-Activity Relationships

The synthesis of pyridin-2-ylmethyl carbamate derivatives often involves the reaction of pyridine derivatives with pyrazole moieties. A notable study synthesized a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (M.tb) . The structure-activity relationship analysis indicated that specific substituents on the pyrazolo[1,5-a]pyrimidine core influenced biological activity. For instance, compounds with a 3-(4-fluoro)phenyl group exhibited enhanced potency against M.tb .

Table 1: Summary of Biological Activities of Pyridin-2-ylmethyl Carbamate Derivatives

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antimycobacterial | 0.2 - 1.5 | Effective against M.tb |

| Compound B | Anti-inflammatory | N/A | Inhibits NO production |

| Compound C | Antitumor | N/A | Targets BRAF(V600E) |

Antimycobacterial Activity

Pyridin-2-ylmethyl carbamate derivatives have shown promising results in inhibiting the growth of M.tb. The most effective compounds from the aforementioned study displayed IC50 values ranging from 0.2 to 1.5 µg/mL, indicating potent activity against mycobacterial strains . The mechanism appears to involve inhibition of ATP synthase, crucial for bacterial energy metabolism.

Antitumor Activity

Research has highlighted the potential of pyrazole derivatives, including those related to pyridin-2-ylmethyl carbamates, as antitumor agents. In particular, compounds have been reported to inhibit key oncogenic pathways involving BRAF(V600E), EGFR, and Aurora-A kinase . These pathways are critical in various cancers, suggesting that pyridin-2-ylmethyl derivatives could be developed as targeted cancer therapies.

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, certain derivatives exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimycobacterial Efficacy

A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their efficacy against M.tb. Among the tested compounds, those with a pyridin-2-ylmethyl substituent showed significant inhibition in both in vitro and in vivo models. The best-performing compound was noted for its low hERG liability and favorable metabolic stability in mouse and human liver microsomes .

Case Study 2: Synergistic Anticancer Effects

Another investigation focused on the synergistic effects of pyridin-2-ylmethyl derivatives when combined with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that these compounds could improve therapeutic outcomes when used alongside existing treatments .

Aplicaciones Científicas De Investigación

Anti-mycobacterial Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. A series of novel derivatives, including pyridin-2-ylmethyl carbamates, were synthesized and evaluated for their anti-mycobacterial properties.

Structure–Activity Relationship (SAR) Studies

The SAR studies indicated that certain substitutions on the pyrazolo[1,5-a]pyrimidine core significantly enhanced the activity against M.tb. For instance, compounds with a 3-(4-fluoro)phenyl group exhibited potent inhibition of M.tb growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. The most promising compounds also demonstrated low hERG liability, suggesting a favorable safety profile for further development .

Table 1: Summary of Anti-mycobacterial Activity

| Compound | Substituent | MIC (µg/mL) | hERG Liability |

|---|---|---|---|

| A | 3-(4-F)phenyl | 0.2 | Low |

| B | 5-Alkyl | 1.0 | Moderate |

| C | 5-Aryl | 0.5 | Low |

Cancer Therapeutics

Pyridin-2-ylmethyl carbamates have also been explored as potential cancer therapeutics. The compound's structural features allow it to interact with various molecular targets involved in cancer progression.

Checkpoint Kinase Inhibition

Research has identified pyridin-2-ylmethyl derivatives as potent inhibitors of checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response. These compounds were shown to enhance the efficacy of DNA-damaging chemotherapy agents by selectively inhibiting CHK1 activity. The optimization of these compounds led to candidates with high selectivity and low off-target effects, making them suitable for clinical development .

Table 2: Summary of CHK1 Inhibition Studies

| Compound | Selectivity Ratio (CHK1/CHK2) | Stability in Liver Microsomes (%) |

|---|---|---|

| D | >400 | 91% |

| E | >200 | 85% |

Drug Design and Medicinal Chemistry

The carbamate moiety present in pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is pivotal for drug design due to its ability to form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Applications in Drug Development

Carbamates are increasingly utilized in medicinal chemistry for their versatile pharmacological properties. The incorporation of the pyridine and pyrazole rings into carbamate structures has been shown to improve the pharmacokinetic profiles of various drug candidates, aiding in their absorption and metabolic stability .

Propiedades

IUPAC Name |

pyridin-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)16-13(5-4-8-19-16)9-20-17(23)24-12-15-6-2-3-7-18-15/h2-8,10-11H,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNFZWGXSGWQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.